

A Comparative Analysis of Saredutant and GR 94800 TFA in Efficacy Studies

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Compound of Interest

Compound Name: GR 94800 TFA

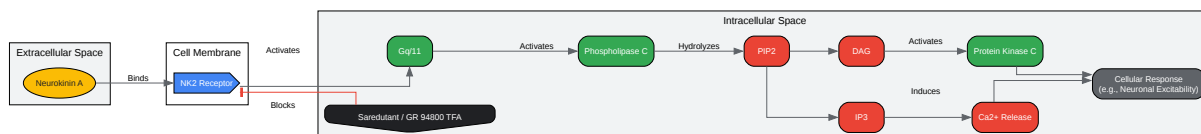
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In the landscape of neurokinin-2 (NK2) receptor antagonists, saredutant and **GR 94800 TFA** represent two distinct stages of drug development and research. Saredutant, a non-peptide antagonist, progressed to Phase III clinical trials for major depressive disorder and was extensively studied for generalized anxiety disorder, generating a substantial body of efficacy data. In contrast, **GR 94800 TFA** is a potent peptide antagonist primarily utilized as a research tool in preclinical settings, with no publicly available in vivo efficacy studies in animal models or humans. This guide provides a comprehensive overview of the available efficacy data for saredutant and the pharmacological profile of **GR 94800 TFA**.

Mechanism of Action: Targeting the Tachykinin NK2 Receptor

Both saredutant and **GR 94800 TFA** exert their effects by antagonizing the tachykinin NK2 receptor. This receptor is a G-protein coupled receptor that, upon binding its endogenous ligand neurokinin A (NKA), activates downstream signaling pathways, primarily through Gq/11 and Gs proteins. This activation leads to the stimulation of phospholipase C and an increase in intracellular calcium levels.[1] In the central nervous system, NK2 receptors are found in regions like the prefrontal cortex and hippocampus and are implicated in modulating stress responses, anxiety, and depression. By blocking the NK2 receptor, saredutant and **GR 94800 TFA** are hypothesized to mitigate the effects of NKA, thereby producing anxiolytic and antidepressant effects.



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Tachykinin NK2 Receptor Signaling Pathway

Saredutant: Efficacy in Clinical and Preclinical Studies

Saredutant (also known as SR48968) demonstrated antidepressant and anxiolytic-like effects in a variety of preclinical models and was evaluated in human clinical trials for depression and anxiety.

Clinical Efficacy in Major Depressive Disorder

A key Phase II clinical trial (NCT00250627) evaluated the efficacy and safety of saredutant in patients with major depressive disorder.

Table 1: Saredutant Efficacy Data in Major Depressive Disorder (8-Week Study)

Outcome Measure	Saredutant (100 mg/day)	Placebo	Comparator (Paroxetine)
Primary Endpoint			
Change from Baseline in HAM-D Total Score	Data not publicly available	Data not publicly available	Data not publicly available
Secondary Endpoints			
Change from Baseline in MADRS Total Score	Data not publicly available	Data not publicly available	Data not publicly available

| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly available | Data not publicly available |

HAM-D: Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-S: Clinical Global Impression - Severity. Note: While the trial design is public, specific quantitative results from this study are not readily available in published literature, a factor that likely contributed to the discontinuation of its development.

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

Saredutant was also investigated in several clinical trials for the treatment of GAD.

Table 2: Saredutant Efficacy Data in Generalized Anxiety Disorder (8-Week Studies)

Outcome Measure	Saredutant (30-100 mg/day)	Placebo	Comparator (Escitalopram)
Primary Endpoint			
Change from Baseline in HAM-A Total Score	Data not publicly available	Data not publicly available	Data not publicly available
Secondary Endpoints			

| Change from Baseline in CGI-S Score | Data not publicly available | Data not publicly available | Data not publicly available |

HAM-A: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impression - Severity. Note: Similar to the depression trials, detailed quantitative outcomes from the GAD trials (e.g., NCT00417118, NCT00390533, NCT00390650) are not widely published.

Preclinical Efficacy in Animal Models of Depression

Preclinical studies provided the initial evidence for saredutant's antidepressant-like effects. A notable study utilized the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression.

Table 3: Preclinical Efficacy of Saredutant in the Forced Swim Test (FSL Rats)

Treatment Group	Dose	Mean Immobility Time (seconds)	% Reduction vs. Vehicle
Vehicle	-	~180	-
Saredutant	3 mg/kg	~120	~33%
Saredutant	10 mg/kg	~100	~44%

| Desipramine (Comparator) | 5 mg/kg | ~90 | ~50% |

Data are approximate values based on graphical representations in published studies.^[2]

Table 4: Preclinical Efficacy of Saredutant in the Social Interaction Test (FSL Rats)

Treatment Group	Dose	Social Interaction Time (seconds)	% Increase vs. Vehicle
Vehicle	-	~100	-
Saredutant	10 mg/kg	~150	~50%

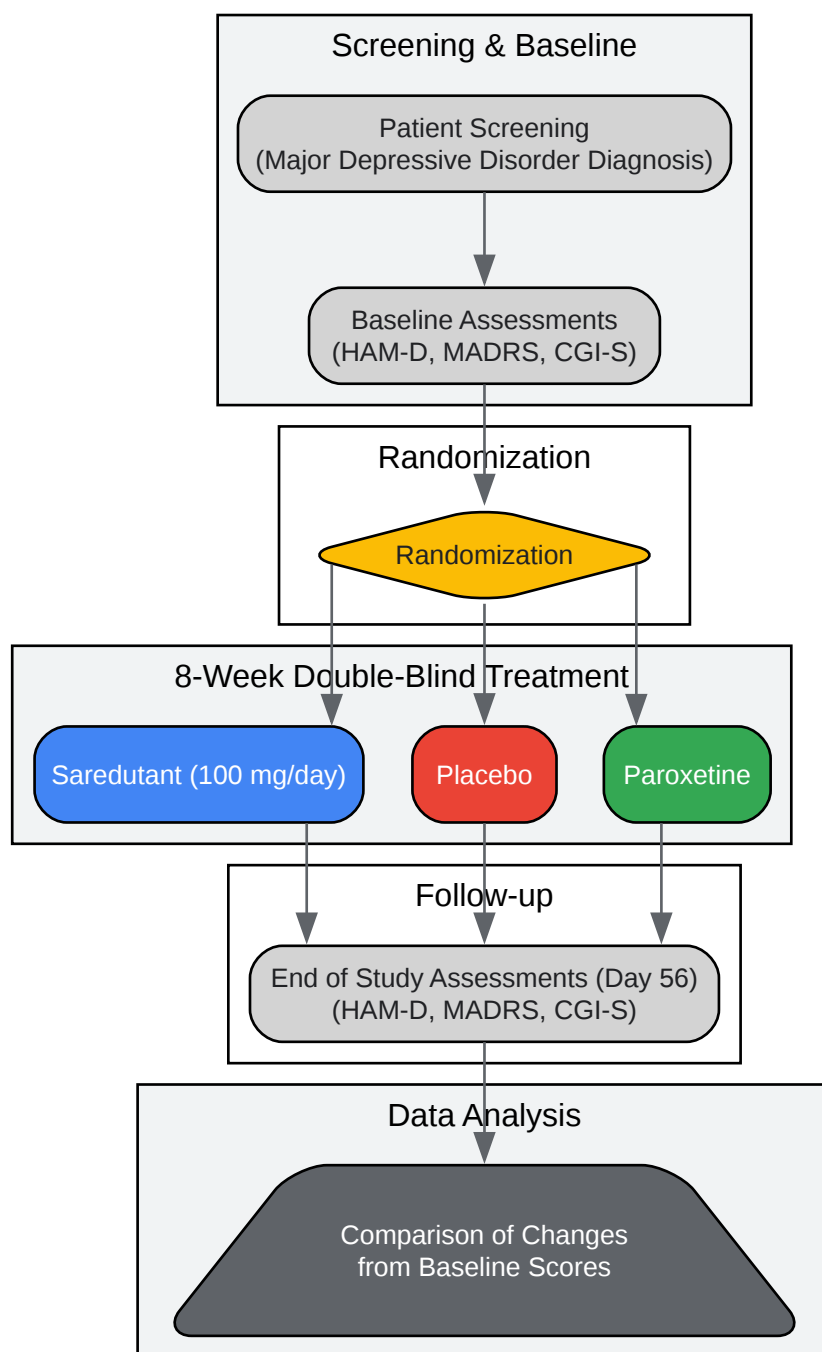
| Desipramine (Comparator) | 5 mg/kg | ~160 | ~60% |

Data are approximate values based on graphical representations in published studies.^[2]

Experimental Protocols

Saredutant Clinical Trial in Major Depressive Disorder (NCT00250627)

- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
- Patient Population: Adult patients diagnosed with major depressive disorder.
- Intervention:
 - Saredutant (100 mg once daily)
 - Placebo
 - Paroxetine (as an active comparator)
- Duration: 8 weeks of double-blind treatment.
- Primary Outcome Measure: Change from baseline to Day 56 in the Hamilton Depression Rating Scale (HAM-D) total score.
- Secondary Outcome Measures:
 - Change from baseline to Day 56 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
 - Change from baseline to Day 56 in the Clinical Global Impression - Severity (CGI-S) score.



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Saredutant Clinical Trial Workflow

Saredutant Preclinical Study in FSL Rats

- Animal Model: Flinders Sensitive Line (FSL) rats, a genetic model of depression, and Flinders Resistant Line (FRL) rats as controls.

- Intervention:
 - Saredutant (1, 3, or 10 mg/kg)
 - Vehicle control
 - Desipramine (5 mg/kg) as a positive control
- Administration: Daily administration for 14 consecutive days.
- Behavioral Tests (conducted ~22 hours after the last dose):
 - Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior.
 - Social Interaction Test: The amount of time a rat spends actively interacting with an unfamiliar conspecific is measured. Reduced social interaction is interpreted as a sign of anxiety and/or depression.

GR 94800 TFA: A Potent Research Tool

GR 94800 TFA is a heptapeptide antagonist of the NK2 receptor.[3] Its primary characterization is through in vitro receptor binding and functional assays.

Table 5: Pharmacological Profile of **GR 94800 TFA**

Parameter	Value	Receptor Selectivity
pKB at NK2 Receptor	9.6	Highly potent at NK2
pKB at NK1 Receptor	6.4	~1600-fold lower affinity than for NK2

| pKB at NK3 Receptor | 6.0 | ~4000-fold lower affinity than for NK2 |

pKB is the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater binding affinity.[4]

To date, there are no published in vivo efficacy studies for **GR 94800 TFA** in animal models of any disease, nor are there any records of its evaluation in human clinical trials. Its use appears to be confined to in vitro and ex vivo experiments to probe the function of the NK2 receptor.

Conclusion

The comparison between saredutant and **GR 94800 TFA** is one of a clinically evaluated drug candidate versus a preclinical research tool. Saredutant has a significant, albeit unpublished in detail, body of efficacy data from both animal models and human clinical trials for depression and anxiety, establishing its potential, though ultimately not leading to regulatory approval. **GR 94800 TFA**, while a potent and selective NK2 receptor antagonist in vitro, lacks the in vivo efficacy data necessary for a direct comparison with saredutant. Researchers in drug development can look to the extensive preclinical and clinical program of saredutant to understand the therapeutic potential and challenges of targeting the NK2 receptor, while utilizing **GR 94800 TFA** as a valuable tool for further elucidating the receptor's role in physiology and disease.

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